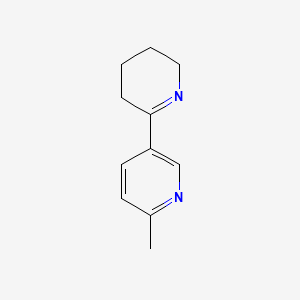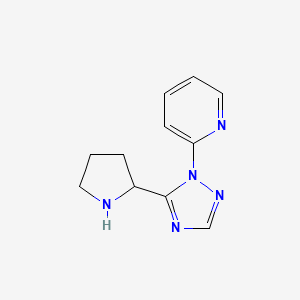
4-(Methylsulfonyl)-3-(o-tolyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol es un compuesto orgánico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol generalmente involucra la reacción de o-tolilhidrazina con un cloruro de sulfonilo adecuado en condiciones básicas. La reacción procede a través de la formación de una hidrazona intermedia, que cicla para formar el anillo de pirazol. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio y un solvente como etanol o metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Los catalizadores y las técnicas avanzadas de purificación también se pueden emplear para garantizar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metilsulfonilo se puede oxidar para formar derivados de sulfona.
Reducción: El compuesto se puede reducir para formar los correspondientes derivados de sulfuro.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en condiciones suaves.
Sustitución: Reactivos como ácido nítrico para la nitración o bromo para la bromación a temperaturas controladas.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Derivados de sulfuro.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o antiinflamatorias.
Medicina: Se explora como un posible compuesto principal para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades como el cáncer o las infecciones.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad y llevando a efectos terapéuticos. Las vías exactas involucradas pueden variar, pero los mecanismos comunes incluyen la inhibición de la actividad enzimática o la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
4-(Metilsulfonil)-3-(p-tolil)-1H-pirazol: Estructura similar pero con un grupo p-tolil en lugar de un grupo o-tolil.
4-(Metilsulfonil)-3-fenil-1H-pirazol: Estructura similar pero con un grupo fenil en lugar de un grupo o-tolil.
4-(Metilsulfonil)-3-(m-tolil)-1H-pirazol: Estructura similar pero con un grupo m-tolil en lugar de un grupo o-tolil.
Singularidad
4-(Metilsulfonil)-3-(o-tolil)-1H-pirazol es único debido a la posición específica del grupo o-tolil, que puede influir en su reactividad e interacciones con otras moléculas. Esta estructura única puede resultar en actividades biológicas o propiedades químicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C11H12N2O2S |
|---|---|
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
5-(2-methylphenyl)-4-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O2S/c1-8-5-3-4-6-9(8)11-10(7-12-13-11)16(2,14)15/h3-7H,1-2H3,(H,12,13) |
Clave InChI |
TZGWPWHHKAWXSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=C(C=NN2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)

![3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11782057.png)

![Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate](/img/structure/B11782065.png)

![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)
![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)
